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molecular formula C6H8O4 B3046346 1-Acetoxycyclopropanecarboxylic acid CAS No. 123056-60-0

1-Acetoxycyclopropanecarboxylic acid

Cat. No. B3046346
M. Wt: 144.12 g/mol
InChI Key: UFGHKCAYOUCBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09351955B2

Procedure details

A solution of 1-hydroxy-cyclopropanecarboxylic acid (100 mg, 0.98 mmol) and pyridine (100 μL) in 3 mL of DCM is cooled to 0° C. A solution of acetyl chloride (80 μL, 1.18 mmol) in 3 mL of DCM is then added dropwise to the ice cold mixture. After the addition, the resulting mixture is stirred at room temperature for 3 h. Next, the mixture is washed with saturated NH4Cl. The aqueous phase is extracted twice with DCM. The combined organic phases are combined, dried over MgSO4, filtered, and evaporated to afford the desired product that is used as such.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3]1.N1C=CC=CC=1.[C:14](Cl)(=[O:16])[CH3:15]>C(Cl)Cl>[C:14]([O:1][C:2]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
OC1(CC1)C(=O)O
Name
Quantity
100 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
80 μL
Type
reactant
Smiles
C(C)(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
Next, the mixture is washed with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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